

* Cross-validation of experimental data with published literature on piperidine carboxylates.

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Compound of Interest

Compound Name: *Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate*

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A Comparative Guide to Piperidine Carboxylates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, piperidine carboxylates have garnered significant attention for their diverse pharmacological activities, targeting a range of enzymes implicated in various diseases.[2] This guide provides a comparative analysis of piperidine carboxylates, cross-validating experimental data with published literature to support researchers in their drug discovery endeavors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate informed decision-making.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative piperidine derivatives against key protein targets. This data has been compiled from various published studies to provide a comparative overview.

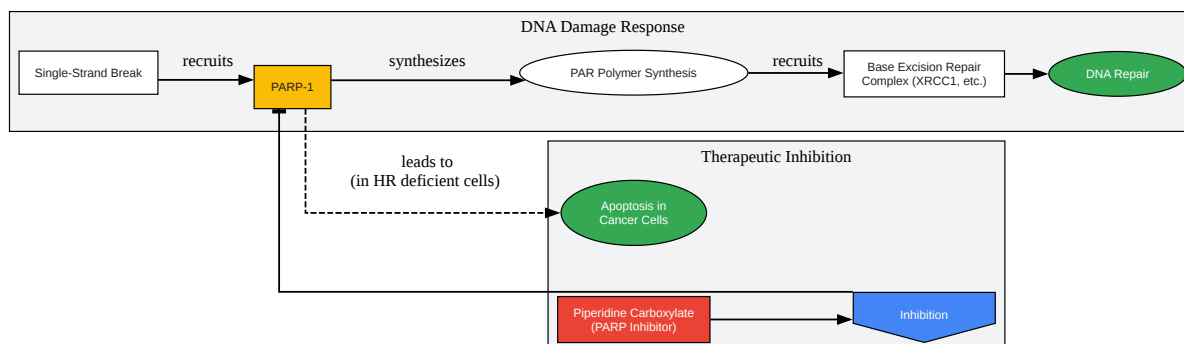
Compound/Derivative Class	Target Enzyme	IC50/EC50/Ki	Reference Compound	Publication(s)
Piperidine Carboxamides	μ -Calpain	9 nM (Ki) for compound 11j	-	[3]
Piperidine-3-Carboxamide Derivatives	Cathepsin K	0.08 μ M (IC50) for compound H-9	MIV-711	[4]
Piperidyl Benzimidazole Carboxamides	PARP-1	18.65 μ M (IC50) for compound 3c	Acarbose	[5]
N-Arylpiperidine-3-carboxamides	Melanoma Cells (A375)	0.88 μ M (IC50) for compound 1	-	[1]
Piperidine Carboxamides	P. falciparum (3D7)	0.14-0.19 μ M (EC50) for SW042	-	[6]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, we have visualized a key signaling pathway and a typical experimental workflow using the DOT language.

PARP-1 Signaling Pathway in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[7] In cancers with deficient homologous recombination repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making it an attractive therapeutic target.[7] Piperidine derivatives have been explored as PARP-1 inhibitors.[5]

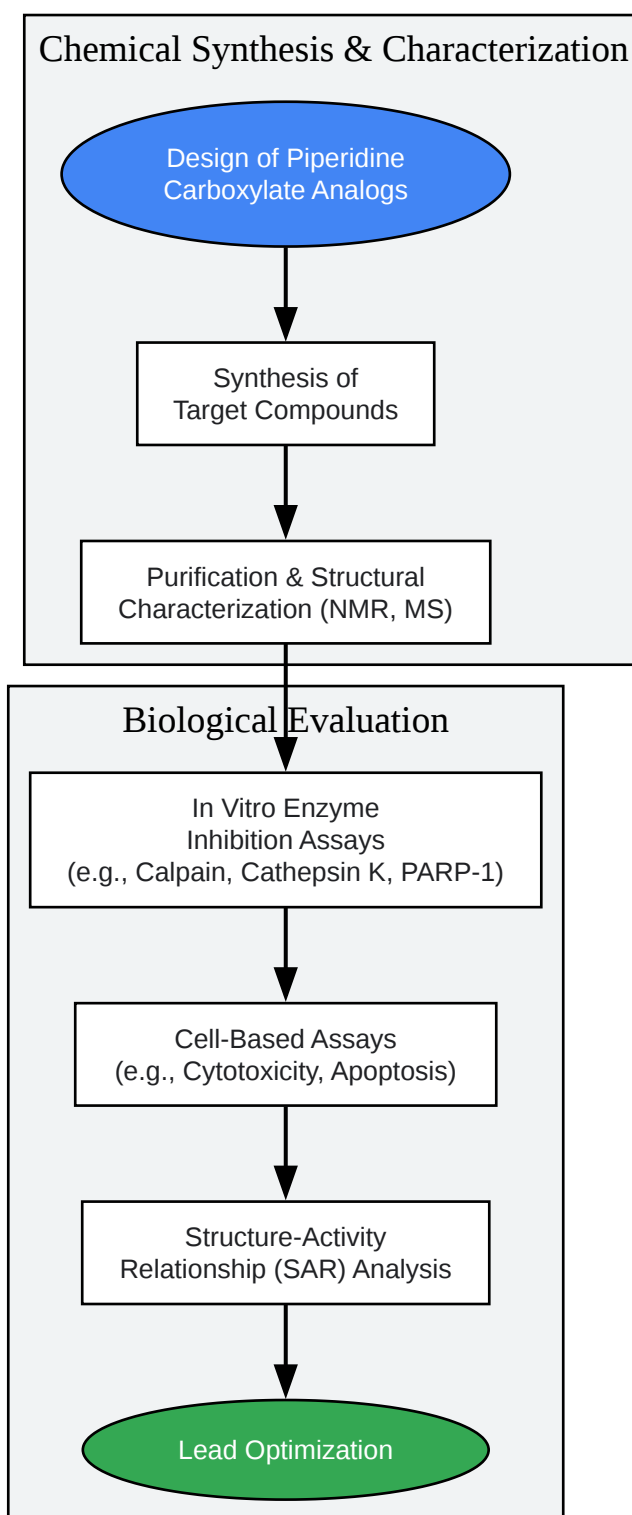


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Caption: PARP-1 signaling in DNA repair and its inhibition by piperidine carboxylates.

General Experimental Workflow for Characterizing Piperidine Carboxylates

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel piperidine carboxylate derivatives.



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Caption: A generalized experimental workflow for piperidine carboxylate drug discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are summaries of standard in vitro assays for determining the inhibitory activity of piperidine carboxylates against calpain, cathepsin K, and PARP-1.

Calpain Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of calpain activity by measuring the fluorescence of a cleaved substrate.

- Materials:
 - Purified calpain enzyme
 - Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
 - Assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)
 - Test piperidine carboxylate compounds
 - Known calpain inhibitor (positive control, e.g., Z-LLY-FMK)
 - 96-well black microplate
 - Fluorescence microplate reader (Ex/Em = ~400/505 nm)
- Procedure:
 - Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
 - In a 96-well plate, add the diluted compounds, a vehicle control (e.g., DMSO), and the purified calpain enzyme.
 - Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
 - Initiate the reaction by adding the fluorogenic calpain substrate to all wells.

- Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
- Calculate the rate of reaction for each well and determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cathepsin K Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of cathepsin K.

- Materials:
 - Recombinant human cathepsin K
 - Fluorogenic cathepsin K substrate (e.g., Z-LR-AFC)
 - Assay buffer (e.g., MES buffer with DTT and EDTA)
 - Test piperidine carboxylate compounds
 - Known cathepsin K inhibitor (positive control, e.g., E-64)[\[8\]](#)
 - 96-well black microplate
 - Fluorescence microplate reader (Ex/Em = ~400/505 nm)[\[9\]](#)
- Procedure:
 - Activate the cathepsin K enzyme according to the manufacturer's instructions.
 - Prepare serial dilutions of the test compounds and the positive control.
 - Add the diluted compounds, a vehicle control, and the activated cathepsin K to the wells of a 96-well plate.
 - Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.[\[8\]](#)

- Start the reaction by adding the fluorogenic cathepsin K substrate to each well.
- Measure the fluorescence kinetically at room temperature or 37°C for 30-60 minutes.
- Determine the reaction velocity and calculate the percentage of inhibition for each compound concentration.
- Generate a dose-response curve to calculate the IC50 value.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by detecting the product of its enzymatic reaction, poly(ADP-ribose) (PAR).

- Materials:
 - Recombinant human PARP-1 enzyme
 - Histone-coated 96-well plate
 - Biotinylated NAD⁺
 - Activated DNA
 - Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
 - Test piperidine carboxylate compounds
 - Known PARP-1 inhibitor (positive control, e.g., Olaparib)[[10](#)]
 - Streptavidin-HRP conjugate
 - Chemiluminescent HRP substrate
 - Microplate luminometer
- Procedure:
 - Prepare serial dilutions of the test compounds and the positive control.

- In the histone-coated plate, add the assay buffer, activated DNA, biotinylated NAD⁺, the test compounds or vehicle, and the PARP-1 enzyme.
- Incubate the plate at room temperature for 1 hour to allow for the PARP-1 reaction to occur.[10]
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP to each well and incubate for 30-60 minutes.
- Wash the plate again and add the chemiluminescent substrate.
- Immediately measure the luminescence using a microplate reader.
- Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ value from a dose-response curve.[10]

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